sodium;2-morpholin-4-ylethanesulfonate

Buffer selection pH control biochemical assay design

Researchers requiring precise pH control (5.5-6.7) without metal-ion interference face a common obstacle: common buffers like HEPES, MOPS, and Tris form ternary Cu(II) complexes that alter enzyme kinetics. MES sodium salt eliminates this artifact. pKa 6.15, ΔpKa/°C -0.011. Key advantages: • Zero Cu(II) coordination - unchanged Cu(H₂O)₆²⁺ spectrum, no ternary complexes. • Absorbance ≤0.05 at 220 nm (10 mM) - enables far-UV CD & sedimentation velocity with 5× greater sensitivity. • Stable pH across temperature gradients - only 0.11 pH unit drift per 10°C. Supplied as ≥99% (titration) white crystalline powder; store at RT, ships ambient. Bulk quantities available for production-scale bioprocessing.

Molecular Formula C6H12NNaO4S
Molecular Weight 217.22 g/mol
Cat. No. B7802550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;2-morpholin-4-ylethanesulfonate
Molecular FormulaC6H12NNaO4S
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1COCCN1CCS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);/q;+1/p-1
InChIKeyIRHWMYKYLWNHTL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MES Sodium Salt: Acidic-pH Biological Buffer


Sodium 2-morpholin-4-ylethanesulfonate (MES sodium salt) is the sodium salt of a zwitterionic N-substituted aminosulfonic acid belonging to the Good's buffer family. It exhibits a pKa of 6.15 at 20°C, providing effective buffering in the pH 5.5–6.7 range [1]. Its core characteristics—high water solubility, minimal membrane permeability, low metal-binding propensity, and low UV absorbance—make it a widely used buffer in biochemistry, molecular biology, and cell culture [1].

1 pH control: Effective buffering at pH 5.5–6.7 for acidic-range biochemical and cell assays
2 Metal inertness: No Cu(II) complexation; supports metal-sensitive enzyme kinetics without artifacts
3 UV transparency: Low absorbance at 220 nm; suitable for far‑UV detection workflows

MES vs. MOPS, HEPES, PIPES: Critical Differences


Although MES, MOPS, HEPES, and PIPES are all Good's buffers, they exhibit critically different pKa values (6.15, 7.15, 7.55, and 6.82, respectively) [1]. These differences dictate non-overlapping buffering ranges, making substitution impossible when protocols demand precise pH control. More importantly, MES is uniquely non-coordinating toward Cu(II) ions among common buffers, whereas HEPES, MOPS, Tris, and phosphate form kinetically competent ternary complexes that alter reaction rates [2]. Furthermore, MES exhibits far lower UV absorbance at 220 nm than HEPES and PIPES, directly impacting sensitivity in spectrophotometric assays [3]. These quantifiable disparities mean that substituting MES with a structural analog can introduce systematic errors in metal-dependent enzyme kinetics, optical detection, and pH-sensitive processes.

pH range mismatch
MOPS, HEPES, and PIPES buffer at higher pH; protocols requiring pH 5.5–6.5 lose buffering capacity if substituted.
Cu(II) ternary complex formation
HEPES, MOPS, Tris, and phosphate coordinate Cu(II) and alter reaction rates; MES does not, making substitution in metal‑dependent work a source of kinetic artifacts.
Far‑UV absorbance interference
HEPES and PIPES exhibit prohibitive absorbance at 220 nm; using them instead of MES compromises sensitivity in far‑UV sedimentation or CD experiments.

Comparative Evidence: MES vs. Other Buffers


Effective Buffering Range: MES vs. MOPS, HEPES, PIPES

The pKa of MES (6.15 at 20°C) positions its effective buffering range at pH 5.5–6.7, which is well below the ranges of MOPS (pKa 7.15, range 6.5–7.9) and HEPES (pKa 7.55, range 6.8–8.2) [1]. PIPES, with a pKa of 6.82, buffers at pH 6.1–7.5, still overlapping only minimally with MES at the acidic end. For protocols requiring stable pH in the 5.5–6.5 window—such as plant cell culture or acidic enzyme assays—MES is the only Good's buffer that provides maximal buffering capacity.

Buffering range
Class-level
MES pKa 6.15, pH 5.5–6.7 vs. MOPS 7.15, HEPES 7.55, PIPES 6.82
MES supports buffering in the 5.5–6.5 window; other Good’s buffers exhibit minimal overlap.
At 20°C, ~100 mM; pH selection must match assay requirements.
Buffer selection pH control biochemical assay design

Copper(II) Binding: MES Compared with HEPES, MOPS, Tris

In a stopped-flow kinetic study, the UV–vis spectrum of Cu(II) in MES buffer (pH 6.0) was identical to that of Cu(H₂O)₆²⁺ (λmax = 812 nm, ε = 12 M⁻¹cm⁻¹), indicating no buffer–metal complexation [1]. In contrast, HEPES, MOPS, Tris, and phosphate all induced significant d–d band intensity increases and blue shifts: HEPES λmax = 701 nm (ε = 59), MOPS λmax = 715 nm (ε = 25), Tris λmax = 631 nm (ε = 54), confirming ternary complex formation [1]. Furthermore, Cu(II) in MES remained as the stable aqua ion for ~60 s, while other buffers triggered aggregation within seconds [1]. The study concluded that if a reaction can be studied at pH 6.0, MES should be the buffer of choice for Cu(II) experiments.

Cu(II) coordination
Head-to-head
MES λmax 812 nm, ε 12 M⁻¹cm⁻¹ (aqua ion); HEPES/MOPS/Tris show blue‑shift and ε 25‑59
MES does not coordinate Cu(II), providing an inert background for Cu‑dependent enzyme and peptide studies.
Stopped-flow, pH 6.0 (MES) vs 7.4 (others); 125‑fold buffer excess.
Metal-dependent enzymes copper biochemistry stopped-flow kinetics

Far-UV Absorbance: MES vs. HEPES, PIPES

Systematic UV absorbance measurements of common buffers at 10 mM concentration revealed that MES exhibits very low absorbance at 220 nm (A₂₂₀ = 0.05) and modest absorbance at 200 nm (A₂₀₀ = 0.24), placing it in the best category (List A) for far-UV work [1]. MOPS (A₂₂₀ = 0.09, A₂₀₀ = 0.26) is also acceptable but slightly worse. In contrast, HEPES and PIPES were categorized as 'List C – avoid totally' due to excessive absorbance that renders far-UV detection unreliable [1]. This difference is critical when monitoring proteins at 220 nm, where sensitivity is at least 5× greater than at 280 nm.

Far‑UV absorbance
Head-to-head
MES A220 = 0.05, A200 = 0.24 (List A); HEPES/PIPES List C (avoid)
MES permits reliable far‑UV detection at 220 nm; HEPES and PIPES are unsuitable due to prohibitive absorbance.
10 mM buffer, 1 cm path; protein sensitivity at 220 nm is 5× higher than 280 nm.
Far-UV spectroscopy analytical ultracentrifugation circular dichroism

pH Drift with Temperature: MES vs. Tris and Phosphate

The temperature coefficient of pKa (ΔpKa/°C) for MES is −0.011, which is comparable to MOPS (−0.013) and HEPES (−0.014) but markedly smaller in magnitude than Tris (−0.031) and phosphate (−0.028) [1]. This means that a 10°C temperature increase causes a pH drop of only 0.11 units in MES buffer vs. 0.31 units in Tris. For experiments requiring temperature variation—such as enzyme kinetics at elevated temperatures—MES provides superior pH stability relative to Tris and phosphate, although MOPS and HEPES offer similarly low coefficients.

Temperature drift
Context-dependent
ΔpKa/°C −0.011 (MES) vs. Tris −0.031, phosphate −0.028; pH drop 0.11 vs. 0.31 per 10°C
MES reduces pH shift across temperature ramps compared with Tris and phosphate; MOPS and HEPES show similar low drift.
Measurements at 20°C, ~100 mM; verify in working buffer formulation.
Temperature-dependent assays thermostable enzymes pH stability

Optimal Applications of MES Sodium Salt


Cu(II)-Dependent Kinetics and Metal–Peptide Interactions

MES (pH 6.0) is the only common buffer that does not coordinate Cu(II) ions, as demonstrated by the unchanged Cu(H₂O)₆²⁺ spectrum and the absence of ternary complex formation that occurs with HEPES, MOPS, Tris, and phosphate [1]. Investigators studying copper-dependent enzymes, copper transport peptides, or any reaction where free Cu(II) concentration must be precisely controlled should use MES to avoid buffer-induced kinetic artifacts.

Far-UV AUC and Circular Dichroism Spectroscopy

MES exhibits an absorbance of only 0.05 at 220 nm (10 mM), making it one of the few buffers suitable for far-UV detection where sensitivity is 5× greater than at 280 nm [1]. HEPES and PIPES are categorically unsuitable for such work. Researchers performing sedimentation velocity experiments or CD spectroscopy on low-concentration protein samples should select MES to maximize signal-to-noise ratio in the far-UV region.

Cell Culture & Enzymatic Assays at Mildly Acidic pH

The pKa of 6.15 positions MES as the optimal Good's buffer for maintaining stable pH in the 5.5–6.7 range, where MOPS and HEPES exhibit negligible buffering capacity [1]. Plant cell culture, fungal metabolism studies, and acidic hydrolase assays benefit from MES's ability to resist pH changes in this window without introducing metal chelation or UV interference artifacts.

Temperature-Variable Assays with Low pH Drift

With a ΔpKa/°C of −0.011, MES provides a pH drop of only 0.11 units per 10°C increase, in contrast to Tris (−0.31 units per 10°C) and phosphate (−0.28 units per 10°C) [1]. This stability makes MES a superior choice for thermostable enzyme characterization, temperature-gradient capillary electrophoresis, and any protocol where temperature is deliberately varied.

Application
Selection Property
Validation Focus
Cu(II)-dependent enzyme and peptide studies
Non‑coordinating buffer for Cu(II) assays
Verify Cu(H₂O)₆²⁺ stability and absence of buffer–metal complexes under assay conditions
Far‑UV AUC and CD spectroscopy
Low far‑UV absorbance at 220 nm
Confirm A₂₂₀
Cell culture and enzyme assays at mildly acidic pH
Effective buffering at pH 5.5–6.7
Check pH stability, minimal metal chelation, and absence of UV interference
Temperature‑variable enzyme characterization
Low ΔpKa/°C for minimal pH drift
Monitor pH consistency across the temperature range and confirm absence of buffer‑induced activity shifts

Technical Documentation Hub

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